7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol
Overview
Description
“7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol” is a chemical compound with the CAS Number: 1087792-48-0. It has a molecular weight of 257.32 . The IUPAC name for this compound is 7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl hydrosulfide .
Synthesis Analysis
The synthesis of triazolothiadiazine derivatives, which includes “this compound”, has been reported in various studies . For instance, one method involves the reaction of 4-amino-3-mercapto-l,2,4-triazoles with 2-bromo-1,2-diphenylethan-1-ones .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This hybrid nucleus is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .Scientific Research Applications
Anticancer Activity
7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol derivatives have been examined for their potential in cancer treatment. Fluorinated derivatives, such as 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, have shown moderate to good antiproliferative potency against various cancer cell lines including human breast cancer, human osteosarcoma, and human myeloid leukemia. Compounds with fluorine substitution demonstrated better prospective in developing anticancer drugs due to their higher antiproliferative activity (Chowrasia et al., 2017).
Antimicrobial and Insecticidal Activities
The triazole derivatives, including this compound, have been explored for their antimicrobial and insecticidal properties. Some studies have shown that these compounds exhibit significant antibacterial and insecticidal activities, highlighting their potential in developing new antimicrobial agents (Holla et al., 2006).
Pharmacological Activities
Synthesis and structural characterization of triazole derivatives have led to the discovery of compounds with various pharmacological activities. Studies have reported significant anti-inflammatory, analgesic, antioxidant, and antimicrobial activities among these compounds, suggesting their potential in therapeutic applications (Chidananda et al., 2012).
Future Directions
Properties
IUPAC Name |
7-cyclopropyl-6-phenyl-2H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c18-12-14-13-11-16(9-6-7-9)10(15-17(11)12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYJMYQMDBBZJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN3C2=NNC3=S)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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